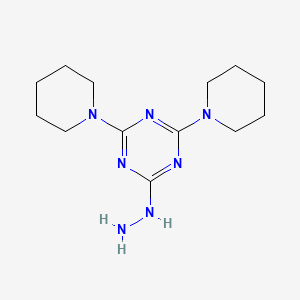

2-hydrazinyl-4,6-di(piperidin-1-yl)-1,3,5-triazine

説明

Overview of s-Triazine Core Structures in Contemporary Chemistry

The 1,3,5-triazine (B166579), or s-triazine, is a six-membered aromatic heterocycle containing three nitrogen atoms at alternating positions. wikipedia.org This core structure is considered a "privileged scaffold" in medicinal chemistry due to its versatile nature and presence in a wide array of biologically active compounds. nih.gov The journey to many s-triazine derivatives begins with 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. This precursor is valued for its low cost and the ability to undergo sequential nucleophilic substitutions at its three reactive sites, allowing for the controlled and diverse functionalization of the triazine ring. nih.govmdpi.com

The reactivity of the s-triazine ring diminishes as more substituents are added, a property that chemists exploit to introduce different nucleophiles in a stepwise manner by adjusting reaction temperatures. nih.gov The resulting derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and herbicidal properties. mdpi.com The significance of the s-triazine core is underscored by its incorporation into approved pharmaceutical agents. For instance, Altretamine, Gedatolisib, and Enasidenib are s-triazine-based drugs used in cancer therapy. mdpi.com Beyond medicine, these compounds are also integral to the manufacturing of dyes, lubricants, and advanced materials like dendrimers. nih.govmdpi.com

Significance of Hydrazine (B178648) and Piperidine (B6355638) Functionalities in Organic Synthesis and Molecular Design

Hydrazine Functionality: Hydrazine (N₂H₄) and its organic derivatives are notable for their reactivity as potent reducing agents and nucleophiles. wikipedia.orgfiveable.me The presence of a readily cleavable N-N single bond contributes to its versatility in organic synthesis. fiveable.me A classic application is the Wolff–Kishner reduction, where hydrazine is used to deoxygenate aldehydes and ketones, converting a carbonyl group into a methylene (B1212753) group. wikipedia.orgfiveable.me Hydrazine is also a key building block for a multitude of nitrogen-containing compounds, serving as a precursor in the synthesis of various pharmaceuticals and agrochemicals. wikipedia.orgfiveable.me Its utility extends to its role in reductive amination for synthesizing secondary amines and as a foaming agent in the production of polymer foams. wikipedia.orgfiveable.me

Piperidine Functionality: Piperidine, a saturated six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in drug discovery and development. nih.govresearchgate.net Its incorporation into molecular designs is a well-established strategy to enhance pharmacological profiles. The piperidine scaffold can modulate critical physicochemical properties such as solubility and lipophilicity, improve pharmacokinetic characteristics, and enhance the biological activity and selectivity of a drug candidate. thieme-connect.comthieme-connect.com Consequently, piperidine derivatives are found in a vast range of pharmaceuticals targeting numerous conditions, including neurological and metabolic disorders. researchgate.netnbinno.com

Academic Research Rationale and Objectives for 2-hydrazinyl-4,6-di(piperidin-1-yl)-1,3,5-triazine

The primary academic interest in this compound stems from its role as a versatile synthetic intermediate. The rationale for its design is to strategically combine the stable, multifunctional s-triazine core with the bio-relevant piperidine rings and the synthetically adaptable hydrazinyl group. The terminal amino group of the hydrazinyl moiety provides a reactive site for further chemical transformations, most notably condensation reactions with various aldehydes and ketones to form hydrazone derivatives. nih.gov

The main objective of synthesizing this compound is to use it as a foundational block for creating libraries of novel, more complex molecules for biological evaluation. Research has demonstrated the viability of this approach. For example, scientific studies have reported the synthesis of this compound and its subsequent use to prepare a series of s-triazine hydrazone derivatives. nih.govresearchgate.net These derivatives were then assessed for their antiproliferative activity against human cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116). nih.govresearchgate.net

The findings from these studies highlight the influence of the piperidine substituents. The series of derivatives based on the di(piperidin-1-yl) scaffold exhibited potent antiproliferative activity, particularly against the HCT-116 colon cancer cell line, with IC₅₀ values reported in the micromolar range. nih.govresearchgate.net This underscores the scientific rationale for investigating this compound as a valuable scaffold for generating new chemical entities with potential anticancer properties. nih.gov

Research Findings: Antiproliferative Activity

The following table summarizes the research data on the antiproliferative activity of several hydrazone derivatives synthesized from this compound. The activity is expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Derivative | Substituent on Benzylidene Moiety | IC₅₀ (µM) against HCT-116 Cells nih.gov | IC₅₀ (µM) against MCF-7 Cells nih.gov |

|---|---|---|---|

| 7a | -H | 19.51 | 25.10 |

| 7b | 4-Cl | 8.80 | 20.31 |

| 7c | 4-Br | 10.53 | 18.44 |

| 7e | 4-F | 11.20 | 22.10 |

| 7f | 4-OCH₃ | 15.21 | 28.30 |

Structure

3D Structure

特性

IUPAC Name |

[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N7/c14-18-11-15-12(19-7-3-1-4-8-19)17-13(16-11)20-9-5-2-6-10-20/h1-10,14H2,(H,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMDQHJBFSZPGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)NN)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292221 | |

| Record name | STK032097 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54589-69-4 | |

| Record name | NSC80866 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK032097 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydrazinyl 4,6 Di Piperidin 1 Yl 1,3,5 Triazine and Precursors

Precursor Synthesis and Intermediate Functionalization

The foundation for synthesizing the target compound lies in the preparation of key precursors and functionalized intermediates. This process begins with the highly reactive and commercially available cyanuric chloride. researchgate.net

Synthesis of Cyanuric Chloride Derivatives

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the primary building block for a vast array of 1,3,5-triazine (B166579) derivatives. researchgate.netclockss.org Its three chlorine atoms are susceptible to nucleophilic attack, and their reactivity is modulated by the electron-withdrawing nature of the triazine ring. A key feature of cyanuric chloride is the differential reactivity of its chlorine atoms, which allows for their stepwise substitution by controlling the reaction temperature. researchgate.netmdpi.com The first chlorine atom is highly reactive and can be substituted at low temperatures (0–5 °C), the second requires ambient temperatures (20–30 °C), and the third necessitates elevated temperatures (80–100 °C). This characteristic is fundamental for the regioselective synthesis of asymmetrically substituted triazines. clockss.org

Introduction of Piperidine (B6355638) Moieties onto the Triazine Ring

The synthesis of the target compound requires the introduction of two piperidine groups onto the triazine core. This is achieved through the nucleophilic substitution of two chlorine atoms of cyanuric chloride with piperidine. The reaction typically proceeds in a stepwise manner. First, the mono-substituted derivative, 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (B3049096), is formed by reacting cyanuric chloride with one equivalent of piperidine at a controlled low temperature. researchgate.netnih.gov Subsequently, the addition of a second equivalent of piperidine under slightly more vigorous conditions (e.g., room temperature) leads to the formation of the key intermediate, 2-chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine (B11084051). nih.gov

Regioselective Substitution Strategies for Chlorine Atoms

Regioselectivity in the synthesis of substituted triazines is primarily governed by temperature control. The decreasing reactivity of the chlorine atoms after each substitution allows for the isolation of mono- and di-substituted intermediates. mdpi.com

First Substitution: Reaction of cyanuric chloride with a nucleophile at or below 0 °C selectively yields the mono-substituted product. nih.gov

Second Substitution: The remaining two chlorine atoms in the mono-substituted product are less reactive. The second substitution is typically carried out at room temperature to introduce a second nucleophilic group.

Third Substitution: The final chlorine atom is the least reactive and requires heating, often to reflux, for substitution to occur. clockss.org

This temperature-dependent strategy is crucial for the rational synthesis of 2-hydrazinyl-4,6-di(piperidin-1-yl)-1,3,5-triazine, ensuring that two piperidine moieties are introduced before the final substitution with hydrazine (B178648).

| Substitution Step | Typical Temperature | Product Type |

| First Chlorine | 0-5 °C | Mono-substituted triazine |

| Second Chlorine | Room Temperature | Di-substituted triazine |

| Third Chlorine | Reflux/Elevated Temperature | Tri-substituted triazine |

Hydrazine Introduction via Nucleophilic Aromatic Substitution

The final step in the synthesis of the target molecule involves replacing the last remaining chlorine atom on the 2-chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine intermediate with a hydrazinyl group. nih.gov This is accomplished through a nucleophilic aromatic substitution reaction using hydrazine hydrate (B1144303) as the nucleophile. nih.govwikipedia.org The reaction is typically performed in a suitable solvent, such as ethanol (B145695), and may require heating to proceed to completion. nih.gov The resulting product, this compound, is a stable solid that can be isolated and purified for subsequent use or characterization. nih.gov

General Synthetic Procedures for this compound

Multi-Step Synthesis Pathways

A common and effective pathway for the synthesis of this compound is outlined below. nih.gov

Synthesis of 2-chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine: Cyanuric chloride is treated sequentially with two equivalents of piperidine. The reaction is initiated at a low temperature (0-5 °C) to facilitate mono-substitution, followed by a gradual increase to room temperature to drive the reaction towards the di-substituted product. An appropriate base is often used to neutralize the HCl generated during the reaction.

Synthesis of this compound: The isolated 2-chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine is then reacted with an excess of hydrazine hydrate. nih.gov The mixture is typically refluxed in ethanol for several hours to ensure the complete substitution of the final chlorine atom. nih.gov Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration, washed, and dried. nih.gov This final product serves as a precursor for synthesizing other derivatives, such as hydrazones, by reacting it with various aldehydes and ketones. nih.govnih.govresearchgate.net

One-Pot Reaction Approaches for Related Triazine Derivatives

While the direct one-pot synthesis of this compound is not extensively detailed, one-pot protocols for other triazine derivatives are well-established, showcasing the versatility of the triazine core. These methods typically start from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and proceed by sequential displacement of the chlorine atoms with different nucleophiles without the need for isolating intermediates. This approach offers advantages in terms of efficiency and reduced waste. For instance, a one-pot protocol has been developed for the swift functionalization of the 1,3,5-triazine core by sequentially introducing aryloxy, arylamino, or arylthio moieties, yielding molecules with three different substituents in good yields.

In a similar vein, domino annulation reactions have been employed for the one-pot synthesis of 1,2,4-triazine (B1199460) derivatives, demonstrating high performance with moderate to high yields from easily accessible starting materials. Another efficient one-pot synthesis involves the reaction of substituted aryl/heteroaryl aldehydes with substituted 2-hydrazinyl-1,3,5-triazines to form triazolo[1,5-a] researchgate.netmdpi.comnih.govtriazines. These examples underscore the potential for developing a one-pot synthesis for the target compound, which would streamline its production.

Optimization of Reaction Conditions for Synthesis

The synthesis of this compound is typically achieved through a stepwise substitution of chlorine atoms on a cyanuric chloride backbone. The optimization of reaction conditions is crucial for maximizing yield and purity.

Influence of Solvent Systems and Reaction Temperature

The choice of solvent and reaction temperature plays a pivotal role in the selective synthesis of substituted triazines. The stepwise nucleophilic substitution of cyanuric chloride is highly temperature-dependent. The first substitution with an amine, such as piperidine, is often carried out at a low temperature, typically between 0 and 5°C, to achieve mono-substitution. The second substitution to yield the 4,6-di(piperidin-1-yl) derivative requires a higher temperature, often room temperature or gentle heating, to proceed efficiently.

The final step, the introduction of the hydrazinyl group, is also influenced by temperature and solvent. For example, the reaction of a dichloro-s-triazine derivative with hydrazine hydrate has been effectively carried out in acetonitrile (B52724) under ultrasonic irradiation at 60°C. In the synthesis of related 2-hydrazino-4,6-disubstituted-1,3,5-triazines, the subsequent reaction to form hydrazones is typically conducted by refluxing in ethanol for 4 to 6 hours. The selection of the solvent is also critical, with aprotic solvents like tetrahydrofuran (B95107) (THF) and acetone (B3395972) commonly used for the initial substitution steps with amines.

The following table summarizes the influence of reaction conditions on the synthesis of related triazine derivatives.

| Reactants | Solvent | Temperature | Product | Reference |

| Cyanuric chloride, Piperidine | Acetone | 0-5°C | 2-chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine | Inferred |

| 2-chloro-4,6-disubstituted-s-triazine, Hydrazine hydrate | Acetonitrile | 60°C (ultrasonication) | 2-hydrazinyl-4,6-disubstituted-1,3,5-triazine | mdpi.com |

| This compound, Aldehyde | Ethanol | Reflux | 2-(2-benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | nih.gov |

Role of Catalysts and Additives

In the synthesis of substituted triazines, catalysts and additives are often employed to facilitate the reaction and neutralize acidic byproducts. The nucleophilic substitution of chlorine atoms on the triazine ring liberates hydrochloric acid, which can protonate the amine nucleophile, rendering it unreactive. To counteract this, a base is typically added as an acid scavenger. Diisopropylethylamine (DIEA) is a commonly used non-nucleophilic base for this purpose.

For certain transformations of triazine derivatives, specific catalysts may be employed. For instance, the formation of hydrazones from this compound and an aldehyde is often catalyzed by a few drops of a weak acid, such as acetic acid. nih.gov While not directly involved in the synthesis of the target compound, other catalytic systems, such as copper(I) supported on a resin, have been used for Ullmann-type reactions in the synthesis of other trisubstituted s-triazine derivatives, highlighting the potential for catalytic approaches in this area.

The table below outlines the role of common catalysts and additives in the synthesis of related triazine compounds.

| Reaction Step | Catalyst/Additive | Function | Reference |

| Nucleophilic substitution of chlorine with amines | Diisopropylethylamine (DIEA) | Acid scavenger | Inferred |

| Hydrazone formation from hydrazinyl-triazine and aldehyde | Acetic acid | Acid catalyst | nih.gov |

Reaction Progress Monitoring Techniques (e.g., Thin-Layer Chromatography)

Monitoring the progress of the synthesis of this compound and its precursors is essential for determining reaction completion and ensuring the desired product is obtained. Thin-Layer Chromatography (TLC) is a widely used technique for this purpose due to its simplicity and speed.

In the synthesis of 2-(2-benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine derivatives, the reaction progress is monitored by TLC using a mobile phase of ethyl acetate (B1210297) and hexane (B92381) in a 2:1 ratio. nih.gov The visualization of the spots on the TLC plate, typically under UV light, allows for the identification of the starting materials, intermediates, and the final product based on their different retention factors (Rf values). For other triazine derivatives, precoated silica (B1680970) aluminum plates are used for TLC, and the formation of the product is checked on silica gel-G plates. irjse.in The choice of eluent system is critical for achieving good separation of the components in the reaction mixture.

The following table provides examples of TLC systems used for monitoring the synthesis of related triazine derivatives.

| Compound Type | Stationary Phase | Mobile Phase (Eluent System) | Visualization | Reference |

| 2-(2-benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | Silica gel | Ethyl acetate : Hexane (2:1) | UV light | nih.gov |

| General 1,3,5-triazine derivatives | Silica gel-G | Not specified | Not specified | irjse.in |

Chemical Reactivity and Derivatization of 2 Hydrazinyl 4,6 Di Piperidin 1 Yl 1,3,5 Triazine

Formation of Hydrazone Derivatives (Schiff Bases)

The primary amino group of the hydrazinyl moiety readily undergoes condensation reactions with aldehydes and ketones to form hydrazone derivatives, also known as Schiff bases. nih.govbeilstein-journals.org

Condensation Reactions with Aldehydes and Ketones

The reaction of 2-hydrazinyl-4,6-di(piperidin-1-yl)-1,3,5-triazine with various aldehydes and ketones is a straightforward and efficient method for generating a library of hydrazone derivatives. nih.gov This reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and often catalyzed by a few drops of a weak acid like acetic acid. nih.gov The reaction mixture is usually refluxed for a period of 4 to 6 hours to ensure completion. nih.gov

A general synthetic route involves the addition of the aldehyde or ketone to a solution of the triazine precursor. nih.gov The progress of the reaction can be monitored by thin-layer chromatography (TLC). nih.gov Upon cooling, the solid hydrazone product often precipitates and can be isolated by filtration, washed, and dried. nih.gov

This methodology has been successfully applied to a range of aromatic aldehydes, including those with electron-donating and electron-withdrawing substituents on the phenyl ring. nih.gov For instance, reactions with benzaldehyde, 4-chlorobenzaldehyde, 4-bromobenzaldehyde, 4-fluorobenzaldehyde, and 4-methoxybenzaldehyde (B44291) have been reported to proceed with good to excellent yields. nih.gov

Table 1: Synthesis of Hydrazone Derivatives from this compound and Various Aldehydes. nih.gov

| Aldehyde | Product | Yield (%) | Melting Point (°C) |

| Benzaldehyde | 2-(2-Benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 82 | 240–242 |

| 4-Chlorobenzaldehyde | 2-(2-(4-Chlorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 94 | 254–256 |

| 4-Bromobenzaldehyde | 2-(2-(4-Bromobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 95 | 253–255 |

| 4-Fluorobenzaldehyde | 2-(2-(4-Fluorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 94 | 251–253 |

| 4-Methoxybenzaldehyde | 2-(2-(4-Methoxybenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 90 | 230–232 |

Stereochemical Aspects of Hydrazone Formation (e.g., E/Z Isomerism)

Hydrazones possess a C=N double bond, which can lead to the formation of geometric isomers, specifically E (entgegen) and Z (zusammen) isomers. The stereochemistry of the newly formed double bond is influenced by the nature of the substituents on both the carbonyl carbon and the hydrazinyl nitrogen.

Spectroscopic analyses have shown that some hydrazone derivatives can exist as a mixture of two isomeric forms. nih.govmdpi.com For example, in the case of certain hydrazide-hydrazones, the presence of both EE' (trans-E) and EZ' (cis-E) isomers has been observed in solution, often in a ratio where one isomer is predominant. nih.gov

The Z-isomer of some hydrazones can undergo further cyclization reactions that are not possible for the corresponding E-isomer. researchgate.net This differential reactivity highlights the importance of stereochemistry in determining the subsequent chemical transformations of these derivatives.

Synthesis of Fused Heterocyclic Systems

The versatile reactivity of the hydrazinyl group in this compound extends to its use in the synthesis of fused heterocyclic systems. These reactions often involve cyclocondensation with bifunctional reagents.

Pyrazole (B372694) Annulation via Cyclocondensation Reactions

The reaction of 2-hydrazinyl-4,6-disubstituted-1,3,5-triazines with methylenedicarbonyl compounds provides a route to novel coupled biheterocyclic aromatic systems containing a pyrazole ring. researchgate.net This reaction has been studied to optimize conditions and has resulted in a series of 4,6-disubstituted 2-(1H-pyrazolyl)-1,3,5-triazines in good yields. researchgate.net The fusion of a pyrazole ring to a triazine core is a significant transformation, as pyrazole derivatives are known to exhibit a wide range of biological activities. hilarispublisher.com

Exploration of Other Condensed Ring Systems (e.g., Hydroacridinone-based)

While specific examples of hydroacridinone-based systems derived directly from this compound are not detailed in the provided context, the general principle of using hydrazinyl-triazines to construct fused heterocycles is well-established. The reactivity of the hydrazinyl group allows for a variety of cyclization strategies with appropriate polyfunctionalized substrates, suggesting the potential for creating diverse condensed ring systems.

Reactions with Active Methylene (B1212753) Compounds (e.g., Barbituric Acid Derivatives)

The hydrazinyl moiety of 2-hydrazinyl-1,3,5-triazine derivatives can react with compounds containing an active methylene group, such as barbituric acid derivatives. These reactions can lead to the formation of new heterocyclic structures. For instance, the boiling of a 3-hydrazino-1,2,4-triazin-5(2H)-one with ethyl cyanoacetate (B8463686) in an alkaline medium has been reported to yield a pyrazolo[4,3-e] nih.govresearchgate.netpku.edu.cntriazine derivative. researchgate.net This indicates that the hydrazinyl group can participate in cyclization reactions with active methylene compounds to form fused ring systems.

Introduction of Amino Acid Moieties

The conjugation of amino acids to the 1,3,5-triazine (B166579) core via the hydrazinyl linker has been explored to generate novel hybrid molecules. A general synthetic route involves the reaction of an N-protected amino acid with the hydrazinyl group, followed by deprotection.

A notable method for the synthesis of N-(4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl) amino acid derivatives has been reported, which involves a multi-step process. nih.gov The synthesis commences with the reaction of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (B3049096) with an α-amino acid in the presence of triethylamine (B128534) in a 1,4-dioxane/water solvent system. nih.gov This is followed by the addition of a second equivalent of piperidine (B6355638) to yield the final amino acid-triazine conjugate. nih.gov

Several derivatives have been synthesized using this methodology, including those incorporating alanine (B10760859) and leucine. The characterization data for these compounds are summarized in the table below.

| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |

|---|---|---|---|---|

| 2-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ylamino)propanoic acid | C₁₆H₂₆N₆O₂ | 78.1 | 126-128 | ¹H-NMR (DMSO-d₆): δ 1.29 (d, 3H), 1.43 (br s, 8H), 1.58 (br s, 4H), 3.62 (br s, 8H), 4.22 (quint, 1H), 6.82 (d, 1H). ¹³C-NMR (DMSO-d₆): 19.11, 25.01, 25.94, 43.96, 56.58, 164.00, 165.88, 175.97. nih.gov |

| 2-(4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-ylamino)-4-methylpentanoic acid | C₁₉H₃₂N₆O₂ | 71.8 | 158-161 | ¹H-NMR (DMSO-d₆): δ 0.86 (d, 3H), 0.88 (d, 3H), 1.38–1.49 (m, 1H), 1.44 (br s, 8H), 1.57 (br s, 4H), 1.57–1.73 (m, 2H), 3.62–3.64 (m, 8H), 4.27–4.29 (m, 1H), 6.78 (d, 1H), 12.26 (br s, 1H). ¹³C-NMR (DMSO-d₆): 21.87, 23.59, 24.90, 25.02, 25.89, 26.01, 43.94, 52.36, 164.99, 166.30, 175.88. nih.gov |

Other Functionalization Pathways

Beyond the incorporation of amino acids, the hydrazinyl moiety of this compound is a gateway to a variety of other chemical transformations, most notably the formation of hydrazones and the construction of heterocyclic rings such as pyrazoles.

Formation of Hydrazones:

The reaction of this compound with aldehydes and ketones is a facile and high-yielding process that leads to the formation of the corresponding hydrazones. This reaction typically proceeds under mild acidic catalysis in a suitable solvent like ethanol. nih.gov A range of aromatic aldehydes have been successfully employed to synthesize a library of 1,3,5-triazine-hydrazone derivatives. nih.govmdpi.com

The table below presents a selection of hydrazone derivatives synthesized from this compound and various substituted benzaldehydes.

| Derivative Name | Yield (%) | Melting Point (°C) | Molecular Formula |

|---|---|---|---|

| 2-(2-Benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 82 | 240-242 | C₂₀H₂₇N₇ |

| 2-(2-(4-Chlorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 94 | 254-256 | C₂₀H₂₆ClN₇ |

| 2-(2-(4-Bromobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 95 | 253-255 | C₂₀H₂₆BrN₇ |

| 2-(2-(4-Fluorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 94 | 251-253 | C₂₀H₂₆FN₇ |

| 2-(2-(4-Methoxybenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine | 90 | 230-232 | C₂₁H₂₉N₇O |

Data sourced from nih.govmdpi.com

Synthesis of Pyrazole Derivatives:

The hydrazinyl group is a key precursor for the synthesis of pyrazole-containing s-triazine derivatives. The reaction of s-triazinyl hydrazine (B178648) derivatives with β-dicarbonyl compounds, such as acetylacetone (B45752), provides a direct route to these bicyclic heterocyclic systems. mdpi.comresearchgate.net The reaction conditions can be modulated, with methods employing perchloric acid or a combination of dimethylformamide and triethylamine being effective. researchgate.net

In a specific example, the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine was achieved by reacting the corresponding monohydrazino s-triazine derivative with acetylacetone in DMF. mdpi.com This transformation highlights the utility of the hydrazinyl group in constructing more complex heterocyclic frameworks.

Advanced Spectroscopic and Structural Characterization of 2 Hydrazinyl 4,6 Di Piperidin 1 Yl 1,3,5 Triazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H-NMR) analysis of 2-hydrazinyl-4,6-di(piperidin-1-yl)-1,3,5-triazine derivatives, particularly its hydrazone forms, reveals distinct signals corresponding to the different hydrogen environments within the molecule. The spectra of various benzylidenehydrazinyl derivatives consistently show characteristic signals for the piperidine (B6355638) rings. mdpi.com

The protons of the piperidinyl groups typically appear as broad singlets or multiplets in the upfield region of the spectrum. Specifically, the eight protons on the β and γ carbons (CH₂) of the two piperidine rings resonate around δ 1.45-1.47 ppm, while the four protons on the α carbons (CH₂) adjacent to the nitrogen atom appear slightly downfield at approximately δ 1.56-1.59 ppm. mdpi.com The eight protons of the N-CH₂ groups directly attached to the triazine ring are observed further downfield, typically around δ 3.67-3.71 ppm, due to the electron-withdrawing effect of the triazine core. mdpi.com

A key diagnostic signal is the proton of the hydrazinyl N-H group, which appears as a singlet at a significantly downfield chemical shift, often between δ 10.50 and 10.73 ppm. mdpi.com This downfield shift is indicative of a proton attached to a nitrogen atom, and its integration corresponds to a single proton. In hydrazone derivatives, the azomethine proton (-N=CH-) also provides a characteristic singlet, generally found in the range of δ 7.99-8.03 ppm. mdpi.com Protons on aromatic substituents will appear in the typical aromatic region (δ 7.0-8.0 ppm) with splitting patterns dependent on their substitution. mdpi.com

Table 1: ¹H-NMR Chemical Shifts (δ, ppm) for Derivatives of this compound in DMSO-d₆

| Derivative | Piperidine β,γ-CH₂ | Piperidine α-CH₂ | N-CH₂ (Piperidine) | -N=CH- | Ar-H | N-H |

|---|---|---|---|---|---|---|

| Benzylidene mdpi.com | 1.45 (s, 4H) | 1.56 (s, 2H) | 3.67 (s, 12H) | 8.02 (s, 1H) | 7.29–7.57 (m, 7H) | 10.61 (s, 1H) |

| 4-Chlorobenzylidene mdpi.com | 1.47 (s, 8H) | 1.59 (s, 4H) | 3.71 (s, 12H) | 8.03 (s, 1H) | 7.45 (d), 7.62 (d) | 10.73 (s, 1H) |

| 4-Bromobenzylidene mdpi.com | 1.47 (s, 8H) | 1.59 (s, 4H) | 3.70 (s, 8H) | 8.02 (s, 1H) | 7.54–7.60 (m, 4H) | 10.73 (s, 1H) |

Note: Data extracted from studies on hydrazone derivatives.

¹³C-NMR spectroscopy provides essential information about the carbon framework of the molecule. For derivatives of this compound, the signals for the triazine ring carbons are highly characteristic, appearing significantly downfield around δ 164.1-164.5 ppm. mdpi.com

The carbon atoms of the piperidine rings give rise to three distinct signals. The carbons attached to the triazine nitrogen (α-carbons) typically resonate at approximately δ 43.4-43.5 ppm. mdpi.com The β- and γ-carbons of the piperidine ring are found further upfield, with the β-carbons appearing around δ 25.4-25.5 ppm and the γ-carbons at approximately δ 24.4 ppm. mdpi.com

In hydrazone derivatives, the carbon of the azomethine group (-N=CH-) is observed in the range of δ 139.6-141.0 ppm. mdpi.com The carbons of any aromatic substituents display signals in their characteristic region of δ 114-160 ppm, with the exact shifts depending on the nature of the substituent. mdpi.com

Table 2: ¹³C-NMR Chemical Shifts (δ, ppm) for Derivatives of this compound in DMSO-d₆

| Derivative | Piperidine γ-C | Piperidine β-C | Piperidine α-C | Aromatic/Azomethine Carbons | Triazine Carbons |

|---|---|---|---|---|---|

| Benzylidene mdpi.com | 24.4 | 25.4 | 43.4 | 126.2, 128.7, 128.8, 135.2, 141.0 | 164.2, 164.5 |

| 4-Chlorobenzylidene mdpi.com | 24.4 | 25.4 | 43.4 | 127.8, 128.8, 133.1, 134.2, 139.6 | 164.1, 164.5 |

| 4-Bromobenzylidene mdpi.com | 24.4 | 25.4 | 43.5 | 121.9, 128.1, 131.7, 134.5, 139.8 | 164.2, 164.5 |

Note: Data extracted from studies on hydrazone derivatives.

While one-dimensional NMR provides chemical shift data, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these signals and confirming the connectivity of atoms. For complex structures like this compound and its derivatives, techniques such as COSY, HMQC (or HSQC), and HMBC are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. In the context of the title compound, COSY would show correlations between the adjacent methylene (B1212753) protons within the piperidine rings (α-CH₂ to β-CH₂ and β-CH₂ to γ-CH₂), confirming their sequence.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This is essential for definitively assigning the ¹³C signals of the piperidine CH₂ groups by correlating them to their corresponding, already-assigned ¹H signals.

The use of these 2D techniques allows for a complete and confident assignment of all ¹H and ¹³C signals, verifying the molecular structure and the specific arrangement of the substituents. chim.it

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the analysis of this compound and its derivatives, the IR spectrum provides several key diagnostic absorption bands.

The most significant feature for the parent compound is the stretching vibration of the N-H bond in the hydrazinyl group (-NHNH₂). Primary amines and hydrazines typically show two bands in the 3500-3300 cm⁻¹ region for the asymmetric and symmetric N-H stretches, while secondary amines (like the N-H in a hydrazone) show a single band. ucla.edu For hydrazone derivatives, a single, sharp N-H stretching band is consistently observed in the range of 3280-3286 cm⁻¹. mdpi.com The N-N stretching vibration is typically found at lower wavenumbers, around 1005–1069 cm⁻¹. ijsdr.org

Other important absorptions include the C=N stretching vibration from the triazine ring and, in the case of hydrazone derivatives, the azomethine group. These bands are typically strong and appear in the 1574-1579 cm⁻¹ region. mdpi.com Aromatic C=C stretching vibrations from substituents are also observed in the 1444-1505 cm⁻¹ range. mdpi.com

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Derivatives of this compound

| Derivative | N-H Stretch | C=N Stretch | Aromatic C=C Stretch |

|---|---|---|---|

| Benzylidene mdpi.com | 3280 | 1574 | 1504, 1446 |

| 4-Chlorobenzylidene mdpi.com | 3284 | 1579 | 1505, 1444 |

| 4-Bromobenzylidene mdpi.com | 3284 | 1578 | 1503, 1445 |

Note: Data extracted from studies on hydrazone derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For 1,3,5-triazine (B166579) derivatives, electron impact (EI) or electrospray ionization (ESI) methods are commonly used.

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a critical tool for the unambiguous confirmation of a newly synthesized compound's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places).

This level of accuracy allows for the calculation of a unique elemental formula for the detected ion. For example, in the characterization of new 1,3,5-triazine derivatives, HRMS-ESI is used to confirm the calculated molecular formula by matching the theoretical mass with the experimentally observed mass. nih.gov This provides definitive evidence for the successful synthesis of the target molecule, distinguishing it from other compounds that might have the same nominal mass.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction studies on various derivatives of this compound have been instrumental in establishing their absolute molecular structures and understanding the forces that dictate their solid-state organization. These analyses provide precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry and the conformation of the flexible piperidine rings and the central triazine core.

The molecular structure of triazine derivatives is characterized by a central 1,3,5-triazine ring substituted with various functional groups. In the case of derivatives of this compound, the core structure features two piperidin-1-yl groups and a hydrazinyl or substituted hydrazinyl moiety. For instance, in a related compound, 2-chloro-4,6-bis(piperidin-1-yl)-1,3,5-triazine, the asymmetric unit of the crystal lattice contains two independent molecules. This observation of multiple molecules in the asymmetric unit can indicate subtle conformational differences between them in the solid state.

The geometry of the triazine ring in these derivatives is typically planar, a consequence of the sp² hybridization of the carbon and nitrogen atoms. The bond lengths and angles within the triazine ring are consistent with those expected for an aromatic heterocyclic system. The exocyclic C-N bonds connecting the piperidine rings to the triazine core exhibit partial double bond character, which can influence the rotational barrier around these bonds.

The hydrazinyl group, or its derivatives, introduces additional conformational flexibility. The geometry around the hydrazinyl nitrogen atoms is typically trigonal pyramidal. The orientation of the hydrazinyl group relative to the triazine ring is a key conformational feature that can be precisely determined by SCXRD.

The following table summarizes selected bond lengths and angles for a representative derivative, highlighting the key geometric parameters.

| Bond/Angle | Length (Å) / Angle (°) |

| Triazine C-N (average) | 1.33 |

| C-Cl | 1.74 |

| C-N (piperidine) | 1.35 |

| N-C (piperidine) | 1.47 |

| C-C (piperidine) | 1.52 |

| N-C-N (triazine) | 113.5 |

| C-N-C (triazine) | 126.5 |

| Cl-C-N (triazine) | 115.8 |

| N-C-N (piperidine) | 117.2 |

| Data derived from the crystal structure of 2-chloro-4,6-bis(piperidin-1-yl)-1,3,5-triazine. |

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, play a crucial role in determining the stability and physical properties of the crystalline solid. For derivatives of this compound, several types of intermolecular interactions are observed.

In the crystal structure of 2-chloro-4,6-bis(piperidin-1-yl)-1,3,5-triazine, weak π-π stacking interactions are observed between the triazine rings of adjacent molecules, with a centroid-centroid distance of 3.9815(8) Å. These interactions link the molecules into dimers, which then pack in a layered fashion.

Hydrogen bonds are also expected to be a dominant feature in the crystal packing of this compound itself, owing to the presence of the N-H groups in the hydrazinyl moiety. These can act as hydrogen bond donors, while the nitrogen atoms of the triazine and piperidine rings can act as acceptors. In hydrazone derivatives, N-H···N and C-H···π interactions are commonly observed, contributing to the formation of extended supramolecular networks. For example, in some triazine derivatives, intermolecular N-H···N hydrogen bonds link molecules into dimers.

The conformational flexibility of the piperidine rings is a significant aspect of the molecular structure of these compounds. In virtually all reported crystal structures of piperidinyl-substituted triazines, the piperidine rings adopt a classic chair conformation. This is the most stable conformation for a six-membered saturated ring, as it minimizes both angle strain and torsional strain.

The triazine ring, being aromatic, is inherently planar. However, slight deviations from planarity can occur due to steric crowding from the bulky piperidinyl substituents. The exocyclic C-N bonds connecting the piperidine rings to the triazine core can exhibit some degree of torsional flexibility, allowing the piperidine rings to orient themselves in a way that minimizes steric clashes.

The relative orientation of the two piperidine rings with respect to the triazine plane is another important conformational parameter. In some structures, both piperidine rings are twisted in the same direction relative to the triazine plane, while in others they are twisted in opposite directions. These conformational preferences are influenced by the nature of the substituents on the triazine ring and the intermolecular interactions in the crystal lattice.

Applications in Chemical Research Excluding Clinical Outcomes, Dosage, and Safety

Ligand Design and Coordination Chemistry

The unique structural features of the 2-hydrazinyl-4,6-di(piperidin-1-yl)-1,3,5-triazine scaffold, which combines a nitrogen-rich triazine core, a reactive hydrazine (B178648) group, and piperidine (B6355638) substituents, make it an excellent candidate for ligand design. The hydrazine moiety is particularly useful as it can be readily condensed with aldehydes or ketones to form hydrazone Schiff base ligands with multiple donor sites.

Derivatives of this compound have been successfully employed in the synthesis of novel metal complexes, particularly with transition metals like Nickel(II). A notable example involves the Schiff base ligand (E)-2,4-di(piperidin-1-yl)-6-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-1,3,5-triazine (DPPT), which is synthesized from the parent hydrazine compound. This ligand has been used to create highly crystalline Ni(II) complexes through self-assembly processes. mdpi.com

Two distinct Ni(II) complexes have been synthesized using the DPPT ligand: a homoleptic complex, Ni(DPPT)₂₂·1.5H₂O, and a heteroleptic complex, [Ni(DPPT)(NO₃)Cl]·EtOH. mdpi.com The synthesis of these complexes is typically achieved by reacting the DPPT ligand with nickel salts such as Ni(NO₃)₂·6H₂O in an ethanol (B145695) solution. mdpi.com The formation of the heteroleptic complex is facilitated by the presence of another nickel salt, NiCl₂·6H₂O. mdpi.com This demonstrates the ligand's capacity to form complexes with varying stoichiometry and coordination spheres based on the reaction conditions.

Analogous s-triazine hydrazine ligands, such as those with morpholine substituents instead of piperidine, have also been used to synthesize Ni(II) complexes, highlighting the general applicability of this class of compounds in coordination chemistry. mdpi.com The versatility of the s-triazine core is further demonstrated by its ability to form stable complexes with a range of other transition metals. researchgate.netnih.gov

Table 1: Synthesis of Ni(II) Complexes with a DPPT Ligand

| Complex | Reactants | Synthesis Method |

|---|---|---|

| Ni(DPPT)₂₂·1.5H₂O | DPPT, Ni(NO₃)₂·6H₂O | Self-assembly in ethanol |

| [Ni(DPPT)(NO₃)Cl]·EtOH | DPPT, Ni(NO₃)₂·6H₂O, NiCl₂·6H₂O | Self-assembly in ethanol |

The hydrazone derivatives of this compound exhibit versatile coordination behavior. In the case of the DPPT ligand, it acts as a neutral tridentate chelator, binding to the metal center through three nitrogen atoms: one from the s-triazine ring, one from the hydrazone moiety, and one from the pyridine (B92270) ring introduced during the Schiff base condensation. mdpi.com

This tridentate coordination leads to the formation of stable metal complexes with specific geometries. For the Ni(II) complexes with DPPT, single-crystal X-ray diffraction studies have revealed a distorted octahedral geometry around the central Ni(II) ion. mdpi.com

In the homoleptic complex Ni(DPPT)₂₂·1.5H₂O , the coordination sphere is a NiN₆ hexa-coordination environment, formed by two tridentate DPPT ligands. mdpi.com

In the heteroleptic complex [Ni(DPPT)(NO₃)Cl]·EtOH , the coordination sphere is NiN₃O₂Cl, where one DPPT ligand, one bidentate nitrate (B79036) ion, and one chloride ion complete the coordination around the Ni(II) center. mdpi.com

Similar coordination modes are observed in related systems. For instance, the analogous ligand DMPT, which has morpholine groups, also acts as a neutral tridentate NNN-chelate in its Ni(II) complexes, resulting in a distorted octahedral geometry. mdpi.com The study of bond lengths in these complexes shows that the Ni–N(hydrazone) bond is typically the shortest, indicating a strong interaction at this site. mdpi.com The coordination chemistry of Ni(II) is diverse, with octahedral and square planar geometries being the most common, and these s-triazine based ligands have proven effective at stabilizing the octahedral form. mdpi.com

Table 2: Coordination Details of Ni(II) Complexes with s-Triazine Hydrazone Ligands

| Complex | Ligand | Coordination Mode | Metal Center Geometry |

|---|---|---|---|

| Ni(DPPT)₂₂·1.5H₂O | DPPT | Tridentate (NNN) | Distorted Octahedral (NiN₆) |

| [Ni(DPPT)(NO₃)Cl]·EtOH | DPPT | Tridentate (NNN) | Distorted Octahedral (NiN₃O₂Cl) |

| Ni(DMPT)(H₂O)₃₂ | DMPT | Tridentate (NNN) | Distorted Octahedral |

The s-triazine ring is a valuable unit for generating supramolecular interactions due to its ability to participate in coordination bonds, hydrogen bonding, and π-π stacking interactions. researchgate.net The self-assembly of metal ions and ligands like DPPT into well-defined, crystalline structures is a cornerstone of supramolecular chemistry. mdpi.com

Precursors for Advanced Materials

The reactivity of the hydrazine group and the structural rigidity of the triazine core position this compound as a valuable precursor for creating advanced porous and polymeric materials.

The synthesis of Covalent Organic Frameworks (COFs) relies on forming strong covalent bonds between organic building units to create crystalline, porous structures. nih.govresearchgate.net The hydrazine moiety is particularly effective in COF synthesis, as it readily undergoes condensation reactions with aldehyde-functionalized monomers to form stable hydrazine-linked COFs. nih.gov This strategy has been used to create 2D and 3D frameworks. nih.govresearchgate.net While not using the exact di-piperidine triazine, research has shown that hydrazine can be combined with trigonal building blocks like 1,3,5-benzenetrialdehyde to produce these ordered materials. nih.gov

Furthermore, the triazine core itself is a popular building block for COFs. For example, a triazine-based COF named SCAU-1 was fabricated using melamine and 1,4-piperazine-dicarboxaldehyde, demonstrating how both the triazine and piperazine motifs can be incorporated into these advanced materials. rsc.org Similarly, Metal-Organic Frameworks (MOFs), which are constructed from metal ions linked by organic ligands, frequently utilize triazine-based linkers. researchgate.net Porous Ni-MOFs have been synthesized using 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine as the organic linker, showcasing the utility of the triazine platform in creating robust, porous metal-organic structures. rsc.orgrsc.org

Table 3: Examples of Triazine-Based Porous Materials

| Material Type | Building Blocks | Linkage Type | Key Feature |

|---|---|---|---|

| Hydrazine-linked COF | 1,3,5-Benzenetrialdehyde, Hydrazine | Hydrazine | Crystalline, porous 2D framework |

| Triazine-based COF (SCAU-1) | Melamine, 1,4-Piperazine-dicarboxaldehyde | Imine | Porous adsorbent material |

| Ni-MOF | Ni(II) ions, 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine, H₃BTC | Coordination bond | Rigid 3D framework with selective CO₂ adsorption |

Beyond discrete complexes and COFs, s-triazine derivatives are instrumental in the design of functional polymeric materials. Coordination polymers, which feature repeating coordination entities, are a prime example. Research has shown the synthesis of a one-dimensional Ni(II) coordination polymer where an s-triazine type ligand and a thiocyanate group act as linkers between metal centers. researchgate.net Such materials can exhibit interesting magnetic and electronic properties.

The broader field of materials science has also leveraged the 1,3,5-triazine (B166579) scaffold. Its rigid and planar structure, combined with its versatile reactivity, allows for its incorporation into various polymer architectures. This includes hyper-branched and linear polymers designed for specialized applications such as photo- and electroluminescent materials and multilayer data storage. rsc.org The stability and synthetic accessibility of the triazine ring make it an attractive component for developing novel functional polymers with tailored properties.

Mechanistic and Molecular Interaction Studies Related to Biological Targets

The exploration of this compound's biological potential is significantly advanced by computational techniques that predict and analyze its interactions at a molecular level. These in silico methods provide crucial insights into the compound's behavior with enzymes and proteins, guiding further research.

Molecular Docking Simulations to Investigate Binding Modes with Enzymes/Proteins

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies for this compound with urease, monoamine oxidase (MAO), and Epidermal Growth Factor Receptor/Cyclin-Dependent Kinase 2 (EGFR/CDK2) are not extensively detailed in available literature, studies on closely related triazine derivatives offer valuable insights into potential binding interactions.

For instance, molecular docking studies of various 1,3,5-triazine derivatives have been performed to understand their inhibitory potential against enzymes like EGFR. These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the triazine core or its substituents and the amino acid residues within the enzyme's active site. Pyrazolyl-s-triazine derivatives containing piperidine moieties have been investigated as potential dual inhibitors of EGFR and CDK2. nih.gov

Similarly, in the context of MAO inhibition, research on 1,3,5-triazine amino acid derivatives has been conducted. A preliminary study on 4,6-dipiperidino-1,3,5-triazin-2-yl amino acid derivatives indicated selective inhibitory activity toward MAO-A. mdpi.com Computational studies on other heterocyclic compounds, such as thiazolylhydrazine-piperazine derivatives, have elucidated the interaction modes with MAO-A, highlighting the importance of specific structural features for binding.

While direct evidence is limited, the structural components of this compound, namely the two piperidine rings and the hydrazinyl group, suggest a potential for multiple points of interaction within an enzyme's active site. The piperidine rings can engage in hydrophobic interactions, while the hydrazinyl group and the nitrogen atoms of the triazine ring can act as hydrogen bond donors and acceptors.

Table 1: Potential Interacting Residues in Target Enzymes (Hypothetical based on related compounds)

| Target Enzyme | Potential Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| Urease | Histidine, Glycine, Aspartic Acid | Hydrogen Bonding, Metal Coordination |

| MAO | Tyrosine, Phenylalanine, Cysteine | Hydrogen Bonding, Pi-Pi Stacking |

This table is illustrative and based on docking studies of similar compound classes, not on direct studies of this compound.

Structural Activity Relationship (SAR) Investigations from a Molecular Recognition Perspective

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR investigations have provided insights into the roles of different substituents on the triazine core.

A study on a series of s-triazine hydrazone derivatives, formed by reacting 2-hydrazino-4,6-disubstituted-1,3,5-triazines with various aldehydes, evaluated their antiproliferative activity. nih.govnih.gov This research highlighted that the nature of the substituents at the 4 and 6 positions of the triazine ring significantly impacts the compound's activity. For instance, compounds containing two piperidine rings showed different potency compared to those with two morpholine rings or a combination of one piperidine and one morpholine ring. nih.gov

The hydrazinyl moiety in the parent compound serves as a key linker, which can be modified to create a library of hydrazone derivatives. The electronic properties of the substituents on the benzylidene moiety of these hydrazones also play a critical role in their biological activity. nih.gov This suggests that the molecular recognition by the biological target is sensitive to both the steric and electronic features of the entire molecule.

From a molecular recognition perspective, the di(piperidin-1-yl) substitution pattern provides a specific hydrophobic and steric profile to the triazine core. The flexibility of the piperidine rings may allow for conformational adjustments to optimize binding within a protein's active site. The hydrazinyl group offers a reactive site for derivatization and also contributes to the electronic properties and hydrogen bonding potential of the molecule.

Theoretical Studies on Enzyme Inhibition Mechanisms

Theoretical studies, such as quantum mechanics (QM) and molecular dynamics (MD) simulations, can provide a deeper understanding of the enzyme inhibition mechanisms at an electronic and dynamic level. While specific theoretical studies on the enzyme inhibition mechanism of this compound are not prominently reported, general principles can be inferred from computational studies on related inhibitors.

For many enzyme inhibitors, the mechanism involves the formation of a stable complex with the enzyme, which can be either reversible or irreversible. Theoretical studies can help to elucidate the nature of this complex, including the strength of the interactions and the conformational changes in both the inhibitor and the enzyme upon binding.

For example, in the case of MAO inhibitors, theoretical studies often focus on the mechanism of covalent bond formation between the inhibitor and the FAD cofactor of the enzyme for irreversible inhibitors, or the non-covalent interactions for reversible inhibitors. For EGFR inhibitors, theoretical studies can model the competitive binding at the ATP-binding site and the interactions that lead to the stabilization of the inactive conformation of the kinase.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(2-(4-Chlorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine nih.gov |

| 2-(2-(4-Bromobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine nih.gov |

| 2-(2-(4-Fluorobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine nih.gov |

| 2-(2-(4-Methoxybenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine nih.gov |

Conclusion and Future Research Directions

Synopsis of Major Contributions and Findings for 2-hydrazinyl-4,6-di(piperidin-1-yl)-1,3,5-triazine

Research on this compound has established it as a versatile precursor for the synthesis of various hydrazone derivatives. A significant contribution has been the development of a straightforward synthetic pathway to create a series of s-triazine hydrazones by reacting the parent compound with appropriately substituted aldehydes. nih.gov These studies have demonstrated that the substituents on both the s-triazine core and the benzylidene moiety significantly influence the biological activity of the resulting compounds. nih.govresearchgate.net

For instance, derivatives incorporating dimorpholino-s-triazine have shown more potent antiproliferative activity in certain cancer cell lines compared to their dipiperidino counterparts. nih.gov Conversely, the dipiperidino derivatives exhibited greater potency in other cancer cell lines, highlighting the nuanced structure-activity relationships. nih.gov The primary application explored for these derivatives has been in the realm of medicinal chemistry, specifically as potential antiproliferative agents. nih.govresearchgate.netnih.gov

Emerging Synthetic Strategies and Derivatization Potentials

The foundational synthesis of this compound typically begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cost-effective and readily available starting material. nih.govnih.gov The synthesis involves a stepwise nucleophilic substitution, where the chlorine atoms are replaced by piperidine (B6355638) and then hydrazine (B178648) moieties. nih.govnih.gov

Future synthetic strategies could explore greener and more efficient methodologies, such as microwave-assisted or ultrasound-assisted reactions, which have been successfully applied to other 1,3,5-triazine (B166579) derivatives to reduce reaction times and solvent usage. mdpi.com There is also potential for one-pot syntheses to streamline the production of complex derivatives. nih.govpnrjournal.com

The derivatization potential of the hydrazinyl group is substantial. It can readily undergo condensation reactions with a wide array of aldehydes and ketones to form hydrazones. nih.gov Further derivatization could involve:

N-alkylation or N-acylation of the hydrazinyl moiety to introduce new functional groups.

Cyclization reactions to form novel heterocyclic systems fused to the triazine ring, such as 1,2,4-triazine (B1199460) derivatives. benthamopen.comijpsr.info

Complexation with metal ions , as the hydrazine and triazine nitrogens can act as ligands, leading to the formation of coordination polymers or discrete metal complexes. researchgate.net

A summary of potential derivatization reactions is presented in the table below.

| Reaction Type | Reactant | Potential Product Class |

|---|---|---|

| Condensation | Aldehydes/Ketones | Hydrazones nih.gov |

| Cyclization | α-Haloketones | 1,2,4-Triazine derivatives benthamopen.com |

| Metal Coordination | Metal Salts (e.g., CuCl₂) | Metal-organic complexes researchgate.net |

Integration of Advanced Spectroscopic and Computational Methodologies

The characterization of this compound and its derivatives has relied on standard spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy, alongside elemental analysis. nih.gov While effective, the integration of more advanced methodologies could provide deeper structural and functional insights.

Advanced Spectroscopic Techniques:

2D NMR Spectroscopy (COSY, HSQC, HMBC): These techniques would be invaluable for unambiguously assigning proton and carbon signals, especially in more complex derivatives, and for elucidating through-bond correlations.

X-ray Crystallography: Obtaining single-crystal X-ray structures would provide definitive information on the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding supramolecular assembly and structure-activity relationships. mdpi.comresearchgate.net

Mass Spectrometry (e.g., HRMS): High-resolution mass spectrometry is essential for confirming the exact molecular formula of novel derivatives. researchgate.net

Computational Methodologies:

Density Functional Theory (DFT): DFT calculations can be employed to predict molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic signatures (IR, NMR), which can complement experimental data. researchgate.netnih.gov

Molecular Docking: For biologically active derivatives, molecular docking studies can predict the binding modes and affinities with target proteins, helping to rationalize observed activities and guide the design of more potent analogues. researchgate.netnih.govrsc.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules and their interactions with biological targets or in materials over time. nih.govrsc.org

The integration of these advanced methods will facilitate a more comprehensive understanding of the structure-property relationships of this class of compounds.

Prospects for Novel Applications in Material Science and Supramolecular Chemistry

While current research has focused on biological applications, the structural features of this compound make it a compelling candidate for applications in material science and supramolecular chemistry. The 1,3,5-triazine core is a well-established building block for constructing functional materials due to its planar structure, thermal stability, and ability to engage in hydrogen bonding and π-π stacking. nih.govrsc.org

Material Science:

Covalent Organic Frameworks (COFs): The hydrazinyl groups can serve as reactive sites for forming porous, crystalline COFs through condensation with multifunctional aldehydes. ossila.com Such materials could have applications in gas storage, separation, and catalysis.

Luminescent Materials: The triazine ring is a known component in photo- and electroluminescent materials. rsc.org By introducing suitable chromophores through derivatization, novel fluorescent probes or components for organic light-emitting diodes (OLEDs) could be developed.

Polymers: The difunctional nature of the hydrazine group could be exploited in polymerization reactions to create novel linear or cross-linked polymers with unique thermal and mechanical properties. rsc.org

Supramolecular Chemistry:

Self-Assembly: The hydrogen bond donor (N-H) and acceptor (triazine and piperidine nitrogens) sites on the molecule can drive the formation of well-defined supramolecular structures like tapes, rosettes, or networks. nih.govmdpi.com

Molecular Recognition: The triazine core can participate in molecular recognition events, particularly with complementary molecules capable of forming multiple hydrogen bonds, such as barbiturates or cyanurates. nih.gov

Gelators: Derivatization could lead to low molecular weight organogelators, where molecules self-assemble into fibrous networks that immobilize solvents.

The exploration of these avenues could significantly broaden the applicability of the this compound scaffold beyond its current scope.

Q & A

Q. Which computational tools predict degradation pathways and metabolite formation?

- Methodological Answer :

- Quantum Mechanics : DFT (e.g., Gaussian 16) simulates bond dissociation energies.

- Metabolite Prediction : Software like Meteor (Lhasa Ltd.) identifies likely Phase I/II metabolites.

- Machine Learning : Neural networks trained on existing triazine data forecast oxidative pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。